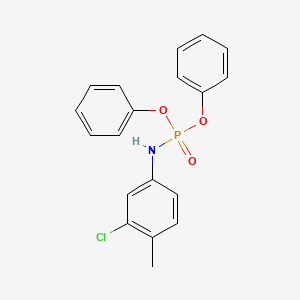

Diphenyl N-(3-chloro-4-methylphenyl)phosphoramidate

Description

Properties

CAS No. |

94255-98-8 |

|---|---|

Molecular Formula |

C19H17ClNO3P |

Molecular Weight |

373.8 g/mol |

IUPAC Name |

3-chloro-N-diphenoxyphosphoryl-4-methylaniline |

InChI |

InChI=1S/C19H17ClNO3P/c1-15-12-13-16(14-19(15)20)21-25(22,23-17-8-4-2-5-9-17)24-18-10-6-3-7-11-18/h2-14H,1H3,(H,21,22) |

InChI Key |

IDBYRJGCYYTZNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination and Coupling with Amines

One widely used approach involves the use of diphenyl phosphoric acid as the phosphorus source, which is first converted into a reactive phosphoryl chloride intermediate or equivalent, followed by reaction with the amine.

Method example : Diphenyl phosphoric acid reacts with 3-chloro-4-methylaniline in the presence of a chlorinating agent such as trichloroacetonitrile (Cl3CCN) and a base like triethylamine (Et3N) to sequester the acid formed during the reaction. This method allows formation of the desired phosphoramidate with isolated yields reported between 53% and 93% depending on the amine substrate.

Alternative chlorination : Triphenylphosphine and carbon tetrachloride (CCl4) have also been used to chlorinate phosphoric acid derivatives before amine coupling, though yields vary (30–75%) and the method involves hazardous reagents and generates significant waste.

- Short reaction times.

- Low temperature conditions.

- Broad applicability to various amines.

- Use of toxic chlorinating agents (CCl4, Cl3CCN).

- Generation of stoichiometric waste.

- Pre-functionalization step required.

Palladium-Catalyzed Oxidative Coupling

Recent advances have demonstrated palladium-catalyzed oxidative coupling as an efficient synthetic tool for N-aryl phosphoramidates bearing electron-donating substituents. This method involves coupling N-aryl phosphoramidates with alkenes, which can be adapted for phosphoramidate synthesis with specific aryl amines.

For substrates similar to diphenyl N-(3-chloro-4-methylphenyl)phosphoramidate, the presence of halogen substituents (such as chloro) on the aromatic ring is compatible with the palladium catalytic system, enabling further functionalization.

The reaction efficiency depends on the position and nature of substituents on the aniline ring; electron-donating groups enhance reactivity, while some substrates fail to give the desired product, indicating the importance of aryloxy groups on phosphorus and aryl groups on nitrogen for successful coupling.

H-Phosphonate Method and Transesterification

The H-phosphonate chemistry offers an alternative route for phosphoramidate synthesis, especially for nucleoside analogues, but principles apply to aromatic amines as well.

The method involves transesterification of diphenyl H-phosphonate with the amine substrate, forming the phosphoramidate monoester.

Diphenyl H-phosphonate is commercially available, stable, and relatively inexpensive, making it attractive for synthesis.

The procedure requires careful control of reaction conditions and work-up to avoid hydrolysis and side products, especially when phenolic or aromatic amines are involved.

The method is often coupled with condensation agents and mild bases to promote P–N bond formation.

Comparative Data Table of Preparation Methods

| Method | Reagents/Conditions | Yield Range (%) | Advantages | Disadvantages | Suitability for this compound |

|---|---|---|---|---|---|

| Chlorination with Cl3CCN + Et3N | Diphenyl phosphoric acid + 3-chloro-4-methylaniline + Cl3CCN + Et3N | 53–93 | Mild conditions, good yields | Toxic reagents, waste generation | High; compatible with substituted anilines |

| Chlorination with PPh3 + CCl4 | Diphenyl phosphoric acid + amine + triphenylphosphine + CCl4 | 30–75 | Established method | Hazardous reagents, lower yields | Moderate; less preferred due to toxicity |

| Palladium-catalyzed oxidative coupling | Pd catalyst + N-aryl phosphoramidates + alkenes | Variable | Regio- and stereoselective | Sensitive to substituents, complex | Potentially suitable, especially with halogen substituents |

| H-Phosphonate transesterification | Diphenyl H-phosphonate + amine + condensing agents | High | Stable reagents, scalable | Requires careful work-up | Suitable with optimization; less common for aromatic amines |

Mechanistic Insights and Practical Considerations

Activation of Phosphorus Center: Chlorinating agents convert diphenyl phosphoric acid into more reactive phosphoryl chlorides, facilitating nucleophilic attack by the amine nitrogen.

Role of Base: Bases such as triethylamine neutralize the acid formed during the reaction, driving the equilibrium toward product formation.

Substituent Effects: Electron-donating groups on the aniline ring generally increase nucleophilicity and reaction efficiency; electron-withdrawing groups like chloro may reduce reactivity but are tolerated under optimized conditions.

Purification: Products are typically purified by silica gel column chromatography to isolate the pure phosphoramidate.

Safety and Environmental Concerns: Chlorinating agents like CCl4 and Cl3CCN are toxic and environmentally hazardous, prompting the search for greener alternatives such as palladium-catalyzed methods or milder phosphonate chemistry.

Summary and Recommendations

The preparation of this compound can be effectively achieved via chlorination of diphenyl phosphoric acid followed by coupling with 3-chloro-4-methylaniline in the presence of a base, yielding high purity product with good yields. Palladium-catalyzed oxidative coupling offers a modern alternative with potential for further functionalization, especially compatible with halogenated aromatic amines. The H-phosphonate transesterification method provides a stable and scalable route but requires optimization for aromatic amines.

For practical laboratory synthesis, the chlorination method with trichloroacetonitrile and triethylamine is currently the most reliable and documented approach, balancing yield and operational simplicity while acknowledging safety precautions due to hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 3-chloro-N-diphenoxyphosphoryl-4-methyl-aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxylated products.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-chloro-N-diphenoxyphosphoryl-4-methyl-aniline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They are tested for efficacy in treating various diseases, including infections and cancer.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-diphenoxyphosphoryl-4-methyl-aniline involves its interaction with specific molecular targets. The chloro group and diphenoxyphosphoryl moiety play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Catalytic Reactivity

Phosphoramidates with varying aryl substituents exhibit distinct reactivity profiles in palladium-catalyzed reactions. Key findings from analogous compounds include:

Inference for Diphenyl N-(3-chloro-4-methylphenyl)phosphoramidate :

The 3-chloro-4-methylphenyl group combines a chloro (electron-withdrawing) and methyl (electron-donating) substituent. This balance may mitigate steric hindrance compared to mesityl groups while maintaining sufficient electronic modulation for catalytic activity. Its reactivity likely falls between compounds 3n and 3m, though direct experimental validation is needed.

Steric and Electronic Modulation

- Steric Effects : The 3-chloro and 4-methyl substituents occupy adjacent positions on the phenyl ring, creating moderate steric hindrance. This contrasts with diphenyl o-tolylphosphoramidate (3n), where the ortho-methyl group causes significant steric interference .

- The methyl group may stabilize intermediates via hyperconjugation, a feature absent in purely electron-withdrawing substituents.

Biological Activity

Diphenyl N-(3-chloro-4-methylphenyl)phosphoramidate is a phosphoramidate compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound features a diphenyl moiety and a chloro-substituted aromatic ring, contributing to its unique chemical properties. The presence of the phosphoramidate functional group is significant for its biological interactions, particularly in enzyme inhibition and cellular uptake.

Synthesis

The synthesis of this compound typically involves the reaction of diphenyl phosphorochloridate with 3-chloro-4-methylaniline. This method allows for the introduction of the chloro and methyl substituents on the aromatic ring, which are crucial for enhancing biological activity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against retroviruses such as HIV. For instance, studies on phosphoramidates have shown that they can inhibit HIV transmission to uninfected CD4+ cells by interfering with viral entry mechanisms .

Table 1: Antiviral Activity of Phosphoramidate Compounds

| Compound | Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HIV | TBD | Inhibition of viral entry |

| Other Phosphoramidates | HCV | 0.35 | NS5B RNA polymerase inhibition |

| Diaryl N-substituted compounds | Influenza | 2.95 | Neuraminidase inhibition |

Anticancer Activity

In addition to antiviral properties, this compound has shown promise in anticancer applications. Studies have indicated that phosphoramidates can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Study: Anticancer Efficacy

A recent study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving DNA damage response pathways being implicated.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates in biochemical pathways. The phosphoramidate group can interact with enzymes involved in nucleotide metabolism, leading to inhibition of viral replication and cancer cell proliferation.

Research Findings

- Antiviral Studies : In vitro studies have shown that compounds similar to this compound can effectively inhibit HIV replication by blocking reverse transcriptase activity.

- Cellular Uptake : The lipophilicity introduced by the diphenyl groups enhances cellular uptake, making these compounds more effective in reaching intracellular targets.

- Enzymatic Stability : Research has indicated that modifying the aryl groups in phosphoramidates can significantly affect their stability and biological activity in cellular environments .

Q & A

Basic: What synthetic methodologies are recommended for preparing diphenyl N-(3-chloro-4-methylphenyl)phosphoramidate, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution between phosphoryl chloride intermediates and substituted anilines. For example, in analogous phosphoramidate syntheses, a two-step process is employed:

Phosphorylation : React 3-chloro-4-methylaniline with phosphorus oxychloride (POCl₃) to form the intermediate phosphoramidochloridate.

Esterification : Treat the intermediate with phenol derivatives under anhydrous conditions (e.g., in dichloromethane or toluene) with a base like triethylamine to scavenge HCl .

Optimization : Control reaction temperature (0–5°C during phosphorylation to minimize side reactions) and use stoichiometric excess of phenol (1.5–2 eq) to drive esterification. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- IR Spectroscopy : Confirm P=O (1250–1300 cm⁻¹) and P–N (950–1050 cm⁻¹) stretches. Compare with reference spectra of structurally related phosphoramidates .

- NMR : ¹H NMR detects aromatic protons (δ 6.8–7.5 ppm for substituted phenyl groups) and methyl/methylene groups (δ 2.3–2.5 ppm). ³¹P NMR typically shows a singlet near δ 0–5 ppm for phosphoramidates .

- X-Ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks. For example, in N-(3-chloro-4-methylphenyl)maleimide, dihedral angles between aromatic and amide planes were critical for understanding packing interactions .

Advanced: How do steric and electronic effects of the 3-chloro-4-methylphenyl group influence the compound’s conformational stability?

The bulky 3-chloro-4-methylphenyl group induces steric hindrance, affecting the dihedral angle between the phenyl ring and the phosphoramidate moiety. In related N-aryl maleimides, dihedral angles ranged from 6.55° to 44.93°, depending on substituent positions. This impacts intermolecular interactions (e.g., hydrogen bonds like N–H⋯O and O–H⋯O) that stabilize crystal lattices . Computational modeling (DFT) can predict preferred conformers and compare them with experimental X-ray data to resolve discrepancies .

Advanced: What strategies are effective for analyzing contradictory bioactivity data in avian toxicology studies?

While this compound’s bioactivity is not directly reported, analogous compounds like N-(3-chloro-4-methylphenyl)acetamide (CAT) showed species-specific toxicity in birds. To address contradictions:

- Dose-Response Studies : Vary concentrations in in vivo models (e.g., European starlings) to establish LD₅₀ thresholds.

- Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., oxidative derivatives) that may explain variability .

- Environmental Factors : Control for temperature and humidity, as seen in PA-14 surfactant studies, where efficacy depended on rainfall .

Advanced: How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns?

In N-(3-chloro-4-methylphenyl)maleimide, hydrogen bonds (N–H⋯O, O–H⋯O) formed infinite chains, stabilizing the crystal lattice. For phosphoramidates, similar analysis can clarify conflicting reports:

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bond donors/acceptors) and compare with related structures .

- Temperature-Dependent Crystallography : Assess thermal motion parameters to distinguish static disorder from dynamic conformational changes .

Advanced: What synthetic challenges arise in scaling up phosphoramidate production for in vivo studies?

- Byproduct Formation : Hydrolysis of the P–N bond under aqueous conditions requires strict anhydrous protocols. Use molecular sieves or inert gas atmospheres .

- Purification : Scale-up increases co-elution of impurities. Optimize flash chromatography gradients or switch to recrystallization (ethanol/water mixtures) for higher yields .

Advanced: How do substituents on the phenyl ring affect the compound’s reactivity in nucleophilic environments?

Electron-withdrawing groups (e.g., –Cl) increase electrophilicity at the phosphorus center, enhancing reactivity toward nucleophiles like water or amines. For example, in mephosfolan (a diethyl phosphoramidate), the 4-methyl-1,3-dithiolane group stabilizes the compound against hydrolysis, suggesting that bulky substituents on the N-aryl group could similarly improve stability .

Advanced: What computational tools are recommended for predicting phosphoramidate interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.